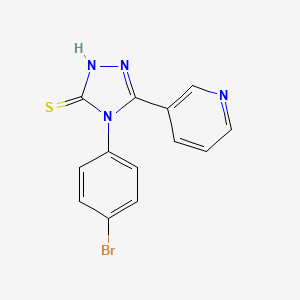

4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Description

4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted at positions 4 and 5 with a 4-bromophenyl group and a pyridin-3-yl moiety, respectively, and a thiol (-SH) group at position 2. This compound is synthesized via S-alkylation of the parent triazole-3-thiol scaffold under alkaline conditions, as demonstrated in its use to generate secondary alcohols (e.g., compound 12 in ) . The 4,5-disubstituted triazole-3-thiol framework is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, due to its ability to interact with biomolecular targets via hydrogen bonding, hydrophobic interactions, and π-stacking .

Properties

IUPAC Name |

4-(4-bromophenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4S/c14-10-3-5-11(6-4-10)18-12(16-17-13(18)19)9-2-1-7-15-8-9/h1-8H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAMYMPZLIXBAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601149736 | |

| Record name | 4-(4-Bromophenyl)-2,4-dihydro-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127055-61-2 | |

| Record name | 4-(4-Bromophenyl)-2,4-dihydro-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127055-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)-2,4-dihydro-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601149736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of a base to yield the triazole ring. The pyridinyl group can be introduced through a subsequent coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acid derivatives under controlled conditions. For example:

-

Disulfide formation : Air or mild oxidizing agents (e.g., ) convert the thiol into a disulfide bridge (), a reaction critical for stabilizing molecular conformations.

-

Sulfonic acid derivatives : Strong oxidants like in acidic or alkaline media oxidize the thiol to a sulfonic acid group ().

S-Alkylation Reactions

The nucleophilic thiol group reacts with alkyl halides or α-halo ketones in alkaline media to form thioether linkages. Key examples include:

Reaction with 2-bromo-1-phenylethanone

In a study by Molbank (2021) , the compound underwent S-alkylation with 2-bromo-1-phenylethanone in DMF using cesium carbonate as a base:

Conditions : 24-hour stirring at room temperature. Yield : 61% after recrystallization .

Reaction with N-substituted 2-chloro-N-phenylpropanamide

A 2024 study synthesized derivatives by reacting the thiol with N-substituted 2-chloro-N-phenylpropanamide in the presence of LiH and DMF . The thiol acted as a nucleophile, displacing chloride to form a thioether bond.

| Substrate | Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-N-phenylpropanamide | LiH | DMF | 24 h | 60–70% |

Reduction of Intermediate Ketones

After S-alkylation, the resulting ketone derivatives (e.g., 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one) can be reduced to secondary alcohols. In the same Molbank study , sodium borohydride () in ethanol reduced the ketone to 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanol with a yield of 58% .

Cyclization and Heterocycle Formation

The triazole ring’s nitrogen atoms participate in hydrogen bonding and π-π interactions, enabling cyclization reactions. For instance, reaction with hydrazine derivatives can yield fused heterocyclic systems, though specific examples for this compound require further experimental validation.

Biological Interactions via Thiol Reactivity

The thiol group facilitates interactions with biological targets:

-

Enzyme inhibition : The triazole-thiol moiety binds to enzyme active sites via hydrogen bonding and metal coordination, as observed in α-synuclein aggregation studies .

-

Antimicrobial activity : Derivatives of this compound disrupt bacterial cell membranes by reacting with thiol-dependent enzymes .

Comparative Reactivity of Analogues

The bromophenyl and pyridinyl groups influence reactivity compared to similar triazole-thiols:

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The presence of the bromophenyl and pyridine groups enhances the compound's efficacy against various bacterial strains and fungi. Research indicates that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

-

Anticancer Properties

- Research has indicated that triazole derivatives can act as potential anticancer agents. The compound's ability to interfere with cellular processes related to cancer cell proliferation has been documented in several studies. For instance, derivatives of triazoles have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells .

- Enzyme Inhibition

Agricultural Applications

- Fungicides

- Plant Growth Regulators

Materials Science Applications

- Coordination Complexes

- Sensors

Case Studies

- Antimicrobial Efficacy Study

- Fungicidal Activity Assessment

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The biological and physicochemical properties of triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of key analogs:

Key Observations :

- Bromophenyl vs.

- Pyridine Position : The pyridin-3-yl group (target) vs. pyridin-4-yl () alters π-stacking interactions and hydrogen-bonding capacity, influencing target selectivity .

- Schiff Base Derivatives : Schiff base analogs (e.g., ) exhibit metal-coordinating capabilities, which the target compound lacks unless further functionalized .

Biological Activity

4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological potentials based on various research findings.

- Molecular Formula : C13H9BrN4S

- Molecular Weight : 333.21 g/mol

- CAS Number : [Not provided in the search results]

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: HepG2 Cell Line

A study assessed the anticancer activity of triazole derivatives against HepG2 liver cancer cells using the MTT assay. The results showed that compounds with electron-donating groups demonstrated higher potency compared to those with electron-withdrawing groups. For instance:

- Compound 6d : IC50 = 13.004 µg/mL (most potent)

- Compound 6e : IC50 = 28.399 µg/mL (least potent)

The structure–activity relationship (SAR) analysis revealed that substituents on the aryl ring significantly influenced the anticancer activity of these compounds .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 6d | 13.004 | High |

| 6b | Not specified | Moderate |

| 6e | 28.399 | Low |

Antibacterial Activity

Triazole derivatives are also noted for their antibacterial properties. The compound has been evaluated for its effectiveness against various bacterial strains. The presence of the bromophenyl and pyridine moieties contributes to its bioactivity.

The antibacterial mechanism may involve the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. This class of compounds has shown promise in combating resistant bacterial strains, making them valuable in pharmaceutical applications.

Other Biological Activities

In addition to anticancer and antibacterial effects, triazoles have been studied for various other biological activities:

- Antifungal Activity : Triazoles are widely used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Antiviral Potential : Certain triazole compounds have shown activity against viral infections by inhibiting viral replication.

Q & A

Q. What are the common synthetic routes for 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and how are its derivatives typically functionalized?

The synthesis typically begins with the formation of a hydrazinecarbothioamide intermediate (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) in basic media, followed by cyclization to yield the triazole-thiol core . Derivatives are functionalized via:

- Alkylation : S-alkylation reactions using alkyl halides to introduce thioether groups (e.g., 2-[(triazolyl)thio]acetohydrazide derivatives) .

- Mannich Reactions : Aminomethylation with formaldehyde and secondary amines to generate Mannich bases, enhancing solubility or bioactivity .

- Schiff Base Formation : Condensation with aldehydes (e.g., 4-fluorobenzylidene) to introduce imine linkages, which are explored for antiradical or antimicrobial activity .

Q. What analytical techniques are employed to confirm the structure and purity of this compound and its derivatives?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and purity (e.g., δ 7.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry : HR-MS to confirm molecular ion peaks (e.g., [M+H⁺] at m/z 347.02 for bromophenyl derivatives) .

- Chromatography : Silica gel column chromatography (e.g., hexane:ethyl acetate gradients) to isolate pure products, with yields ranging from 71% to 86% .

- Elemental Analysis : To validate stoichiometric composition (C, H, N, S) within ±0.4% deviation .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of triazole-thiol derivatives, and what validation steps are required?

- Docking Workflow : Compounds are docked into target protein active sites (e.g., MERS-CoV helicase, PDB: 5WWP) using software like AutoDock Vina. Binding energies (e.g., −9.2 kcal/mol for compound 16 ) and interactions (e.g., hydrogen bonds with Lys288) are analyzed .

- Validation : Correlate in silico predictions with in vitro assays (e.g., ATPase inhibition IC₅₀ values). For example, compound 16 showed IC₅₀ = 0.47 µM experimentally, aligning with its high docking score .

- ADME Analysis : Predict pharmacokinetics (e.g., Lipinski’s Rule of Five compliance) to prioritize candidates for synthesis .

Q. How do structural modifications at the triazole ring or substituent groups influence the compound's antimicrobial or antiviral efficacy?

- Substituent Effects :

- Electron-Withdrawing Groups : Bromine or chlorine at the phenyl ring enhance antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .

- Heterocyclic Additions : Pyridine or thiophene moieties improve antiviral potency. For instance, cyclopentenylamino derivatives inhibit MERS-CoV helicase ATPase activity .

- Mannich Bases : Secondary amine substituents (e.g., morpholine) increase solubility and biofilm penetration, critical for antifungal action .

- Contradictions : Fluorine substituents may reduce antiradical activity (e.g., 78% → 65% DPPH scavenging) despite improving bioavailability, necessitating trade-off analysis .

Q. What strategies resolve contradictions between in silico toxicity predictions and experimental in vivo results for triazole-thiol derivatives?

- Case Study : A derivative predicted as low-toxicity (LD₅₀ > 500 mg/kg in silico) showed acute toxicity (LD₅₀ = 250 mg/kg in mice) due to unforeseen metabolite generation. Resolution steps include:

- Metabolite Profiling : LC-MS/MS to identify toxic intermediates (e.g., sulfoxide derivatives) .

- Dose Optimization : Adjusting administration routes (e.g., intraperitoneal vs. oral) to mitigate hepatotoxicity .

- Structural Refinement : Introducing detoxifying groups (e.g., carboxylates) to enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.